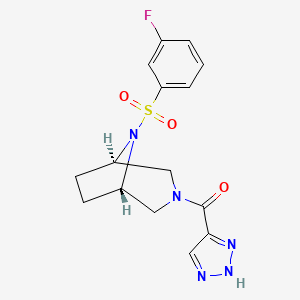
N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The presence of the dimethylamino group and phenethyl group suggests that this compound may have properties similar to those of other tertiary amines .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves an indole core with various substitutions at different positions. The presence of a dimethylamino group and a phenethyl group would likely impact the compound’s electronic structure and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the dimethylamino and phenethyl groups. These groups could potentially participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .科学的研究の応用
Allosteric Modulation of Cannabinoid Receptor 1 (CB1) : Indole-2-carboxamides, including derivatives similar to the compound , have been optimized for allosteric modulation of CB1. Specific structural requirements were identified, such as chain length, electron-withdrawing groups, and amino substituents, significantly impacting binding affinity and cooperativity. This research suggests potential therapeutic applications for these compounds in modulating cannabinoid receptor activity (Khurana et al., 2014).
Potential PET Tracer for Imaging Cancer Tyrosine Kinase : A study synthesized a derivative for use as a positron emission tomography (PET) tracer, potentially useful in imaging cancer tyrosine kinase. This indicates the compound's applicability in cancer diagnosis and imaging (Ji‐Quan Wang et al., 2005).
Investigation into Antitumor Properties : Research has explored the synthesis and testing of derivatives for antitumor activities. One study focused on 5-substituted derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which demonstrated in vivo antileukemic and antitumor activities, particularly against solid tumors (W. Denny et al., 1987).
Conformational and Reactivity Analysis for Anticancer Activity : A comprehensive electronic structure analysis of a carboxamide derivative indicated potential antitumor activity. The study provided insights into the chemical characteristics and bioactivity of the compound, suggesting its applicability in cancer treatment (J. S. Al-Otaibi et al., 2022).
Pharmacophore Model Building for Antiproliferative Activity : Novel indole-2-carboxamide derivatives were synthesized and evaluated for anticancer activity. The study highlighted the potential of these compounds in cancer treatment, providing a foundation for future development and enhancement of their activity (M. Abdelrahman et al., 2017).
作用機序
Target of Action
Org 27759, also known as N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide, primarily targets the CB1 receptor . The CB1 receptor is a type of cannabinoid receptor that is predominantly found in the brain and nervous system. It plays a crucial role in the regulation of neurotransmission, and its activation can lead to various physiological effects.
Mode of Action
Org 27759 acts as an allosteric modulator of the CB1 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the endogenous ligand binds. By binding to this allosteric site, Org 27759 can influence the receptor’s response to its ligand, potentially enhancing or inhibiting its activity.
Pharmacokinetics
Understanding these properties is crucial for predicting the drug’s onset, duration, and intensity of action .
特性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-3-ethyl-5-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c1-4-17-18-13-15(22)7-10-19(18)24-20(17)21(26)23-12-11-14-5-8-16(9-6-14)25(2)3/h5-10,13,24H,4,11-12H2,1-3H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYUEZAKMLKZSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2)F)C(=O)NCCC3=CC=C(C=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720951 |
Source


|
| Record name | N-{2-[4-(Dimethylamino)phenyl]ethyl}-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(Dimethylamino)phenethyl)-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
CAS RN |
868273-09-0 |
Source


|
| Record name | N-{2-[4-(Dimethylamino)phenyl]ethyl}-3-ethyl-5-fluoro-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does Org 27759 interact with the CB1 receptor and what are the downstream effects?
A: Org 27759 acts as an allosteric modulator of the CB1 receptor. Unlike traditional agonists or antagonists that bind to the orthosteric site, Org 27759 binds to a distinct allosteric site on the receptor []. This binding influences the receptor's conformation and subsequently impacts the binding and functional properties of orthosteric ligands.
- Positive Cooperativity with Agonists: Org 27759 enhances the binding of the CB1 receptor agonist CP 55,940 [(1R,3R,4R)-3-[2-hydroxy-4-(1,1-dimethylheptyl)phenyl]-4-(3-hydroxypropyl)cyclohexan-1-ol] []. This suggests that Org 27759 induces a conformational change that increases the receptor's affinity for agonists.
- Negative Cooperativity with Inverse Agonists: Conversely, Org 27759 partially reduces the binding of the CB1 receptor inverse agonist SR 141716A [N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboximide hydrochloride] []. This indicates a conformational change that lowers the receptor's affinity for inverse agonists.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


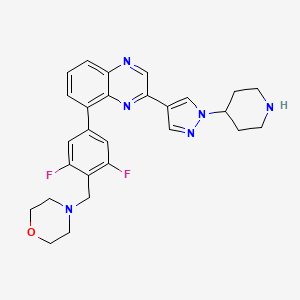
![4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide](/img/structure/B609691.png)
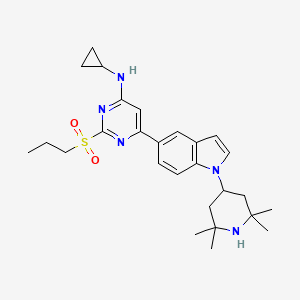
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

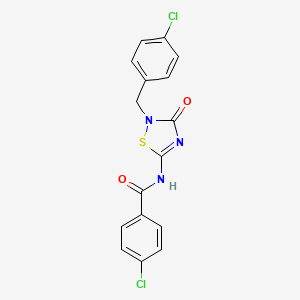
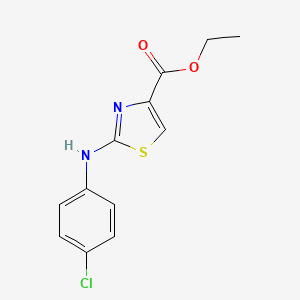
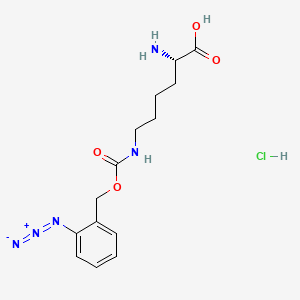
![3-[4-[(2S,5S)-2-[(4-chlorophenyl)methyl]-5-methyl-4-(2-methylpropyl)piperazin-1-yl]piperidin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B609702.png)
